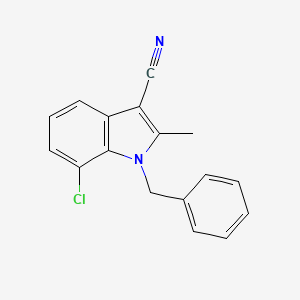
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a carbonitrile group attached to the indole core.
Métodos De Preparación
The synthesis of 1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the benzyl and chloro groups, can be introduced through subsequent reactions, such as nucleophilic substitution or Friedel-Crafts alkylation . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the 3-position.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Aplicaciones Científicas De Investigación
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing cellular pathways and biological processes . For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Benzyl-7-chloro-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-2-methyl-1H-indole-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Chloro-2-methyl-1H-indole-3-carbonitrile: Lacks the benzyl group, potentially altering its binding affinity and pharmacokinetic properties.
1-Benzyl-7-chloro-1H-indole-3-carbonitrile: Similar structure but without the methyl group, which may influence its chemical behavior and applications.
Propiedades
Número CAS |
922184-67-6 |
|---|---|
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
1-benzyl-7-chloro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(10-19)14-8-5-9-16(18)17(14)20(12)11-13-6-3-2-4-7-13/h2-9H,11H2,1H3 |
Clave InChI |
MRECRJIQLIBGNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1CC3=CC=CC=C3)C(=CC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
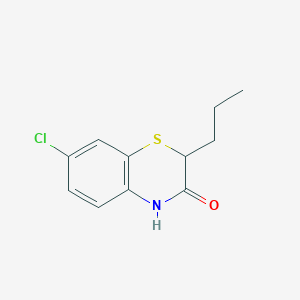
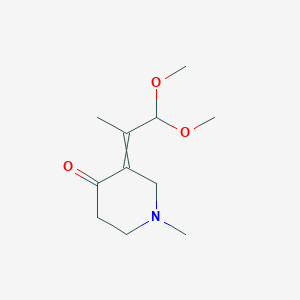

![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)

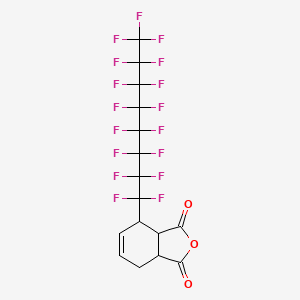

![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
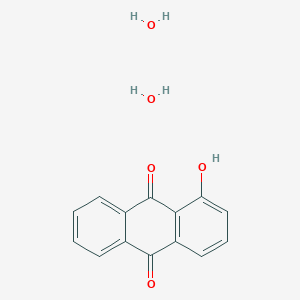
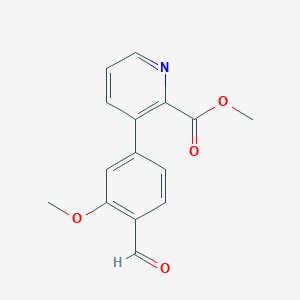
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
